REACTION_SMILES
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[C:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])(=[O:12])[O:13][CH2:14][CH3:15].[CH2:16]([Li:17])[CH2:18][CH2:19][CH3:20].[CH2:27]1[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]1.[CH3:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[cH:1]1[cH:2][s:3][cH:4][n:5]1>>[cH:1]1[cH:2][s:3][c:4]([C:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])=[O:12])[n:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cscn1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)c1nccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |